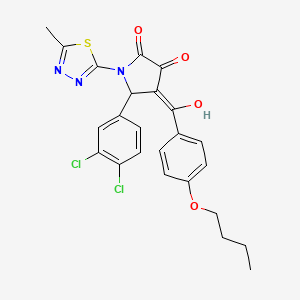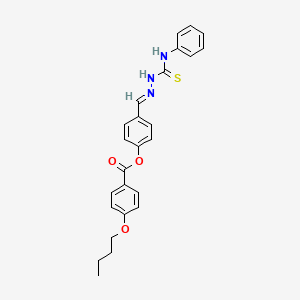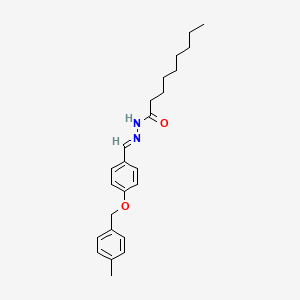
4-(4-Ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Éthyl-5-((4-méthylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine est un composé hétérocyclique qui comporte un cycle triazole fusionné à un cycle pyridine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-(4-Éthyl-5-((4-méthylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine implique généralement les étapes suivantes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés de l’hydrazine et des nitriles appropriés en conditions acides ou basiques.
Formation du thioéther :
Formation du cycle pyridine : La dernière étape implique le couplage de l’intermédiaire triazole-thioéther avec un dérivé de la pyridine à l’aide d’une réaction de couplage croisé catalysée par le palladium, telle que le couplage de Suzuki-Miyaura.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse ci-dessus afin d’assurer un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à flux continu et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
4-(4-Éthyl-5-((4-méthylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe thioéther peut être oxydé en sulfoxyde ou en sulfone à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Réduction : Le groupe nitro, s’il est présent, peut être réduit en amine à l’aide d’agents réducteurs tels que le chlorure d’étain(II) ou la poudre de fer.
Substitution : Le cycle pyridine peut subir des réactions de substitution électrophile, telles que la nitration ou l’halogénation, dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Réduction : Chlorure d’étain(II), poudre de fer.
Substitution : Acide nitrique pour la nitration, halogènes pour l’halogénation.
Principaux produits
Oxydation : Sulfoxyde, sulfone.
Réduction : Dérivés d’amine.
Substitution : Dérivés de la pyridine nitro ou halogénée.
Applications de la recherche scientifique
4-(4-Éthyl-5-((4-méthylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Ce composé peut être étudié pour son potentiel en tant qu’agent antimicrobien, antifongique ou anticancéreux en raison de la présence du cycle triazole, connu pour son activité biologique.
Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Biologie chimique : Il peut servir de sonde pour étudier les voies biologiques et les interactions moléculaires.
Applications De Recherche Scientifique
4-(4-Ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe to study biological pathways and molecular interactions.
Mécanisme D'action
Le mécanisme d’action de 4-(4-Éthyl-5-((4-méthylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut se lier aux enzymes ou aux récepteurs, inhibant leur activité ou modifiant leur fonction. Le groupe thioéther peut également jouer un rôle dans la modulation de l’activité biologique du composé en affectant son affinité de liaison et sa spécificité .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Éthyl-3-(2-furyl)-5-((4-méthoxybenzyl)thio)-4H-1,2,4-triazole
- 3-((4-bromobenzyl)thio)-4-éthyl-5-(2-furyl)-4H-1,2,4-triazole
Unicité
4-(4-Éthyl-5-((4-méthylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine est unique en raison de la présence à la fois des cycles triazole et pyridine, qui confèrent des propriétés chimiques et biologiques distinctes. La combinaison de ces cycles avec le groupe thioéther améliore son potentiel pour diverses applications en chimie médicinale et en science des matériaux.
Propriétés
Numéro CAS |
482640-04-0 |
|---|---|
Formule moléculaire |
C17H18N4S |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
4-[4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C17H18N4S/c1-3-21-16(15-8-10-18-11-9-15)19-20-17(21)22-12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3 |
Clé InChI |
APUOSMIWAIFJBP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018900.png)

![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12018906.png)





![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12018963.png)
